molecular formula C5H6N4O B2708899 6-Aminopyridazine-3-carboxamide CAS No. 98021-37-5

6-Aminopyridazine-3-carboxamide

Cat. No.: B2708899
CAS No.: 98021-37-5
M. Wt: 138.13
InChI Key: PUXBHAXHLAOGOT-UHFFFAOYSA-N
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Description

6-Aminopyridazine-3-carboxamide is a heterocyclic compound that contains a pyridazine ring with an amino group at the 6-position and a carboxamide group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Aminopyridazine-3-carboxamide typically involves the cyclization of appropriate precursors. One common method is the reaction of 3,6-dichloropyridazine with ammonia, followed by the introduction of the carboxamide group. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and purity, possibly using continuous flow reactors or other advanced chemical engineering techniques.

Chemical Reactions Analysis

Types of Reactions

6-Aminopyridazine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carboxamide group can be reduced to form amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

The major products formed from these reactions include nitroso or nitro derivatives (from oxidation), primary or secondary amines (from reduction), and substituted pyridazine derivatives (from substitution).

Scientific Research Applications

6-Aminopyridazine-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibitors and receptor antagonists.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-Aminopyridazine-3-carboxamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. The amino and carboxamide groups can form hydrogen bonds with biological targets, affecting their activity. The pyridazine ring can also participate in π-π stacking interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

    Pyridazine: A simpler compound with only the pyridazine ring.

    Pyridazinone: Contains a carbonyl group at the 3-position instead of the carboxamide group.

    6-Aminopyridazine: Lacks the carboxamide group at the 3-position.

Uniqueness

6-Aminopyridazine-3-carboxamide is unique due to the presence of both the amino and carboxamide groups, which allow for a diverse range of chemical reactions and interactions with biological targets. This dual functionality makes it a versatile compound in various fields of research and application.

Properties

IUPAC Name

6-aminopyridazine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N4O/c6-4-2-1-3(5(7)10)8-9-4/h1-2H,(H2,6,9)(H2,7,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUXBHAXHLAOGOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1C(=O)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98021-37-5
Record name 6-aminopyridazine-3-carboxamide
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